2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use, such as whether it’s used in any industrial processes, pharmaceuticals, or research .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
This involves examining the molecular structure of the compound, including the arrangement of atoms and the types of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound can undergo. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that might affect its reactivity .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in different solvents, and its spectral data .Scientific Research Applications
Structural and Fluorescence Properties
- Structural Aspects of Isoquinoline Derivatives : Research on amide-containing isoquinoline derivatives, including their structural aspects and properties when treated with mineral acids, shows the formation of gels and crystalline solids. These compounds exhibit unique fluorescence properties, which vary depending on their protonated state or interaction with other molecules. This suggests potential applications in materials science and fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).
Antitumor Activity
- Synthesis and Antitumor Activity of Methoxy-indoloisoquinolines : Methoxy-indolo[2,1-a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity in vitro against leukemia and mammary tumor cells, showing significant inhibition of cell proliferation. This highlights their potential as candidates for developing new antitumor agents (Ambros, Angerer, & Wiegrebe, 1988).
Fluorescent Labeling Reagents
- Fluorescence Derivatization Reagent for Alcohols : 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been identified as a highly sensitive fluorescence derivatization reagent for the analysis of primary and secondary alcohols in high-performance liquid chromatography (HPLC). This reagent's ability to react with alcohols to produce fluorescent esters makes it useful for sensitive detection in various analytical applications (Yoshida, Moriyama, & Taniguchi, 1992).
Molecular Docking and Enzyme Inhibitory Activities
- Synthesis, Molecular Docking, and Enzyme Inhibitory Activities : The synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide and its evaluation for inhibition potential against various enzymes demonstrates good activity. This research suggests applications in the development of enzyme inhibitors for therapeutic use (Virk et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-3-8-22(19,20)17-7-6-12-4-5-14(9-13(12)10-17)16-15(18)11-21-2/h4-5,9H,3,6-8,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGTMCBNZBPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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